molecular formula C10H20N2O2 B13362135 (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol

(3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol

Cat. No.: B13362135
M. Wt: 200.28 g/mol
InChI Key: XUZYZMNJPUDSIG-NXEZZACHSA-N
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Description

(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a diazepane moiety

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

(3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol

InChI

InChI=1S/C10H20N2O2/c1-11-3-2-4-12(6-5-11)9-7-14-8-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

XUZYZMNJPUDSIG-NXEZZACHSA-N

Isomeric SMILES

CN1CCCN(CC1)[C@@H]2COC[C@H]2O

Canonical SMILES

CN1CCCN(CC1)C2COCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.

    Introduction of the Diazepane Moiety: This step often involves the reaction of the tetrahydrofuran intermediate with a diazepane derivative under basic conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the diazepane moiety.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in halogenated derivatives.

Scientific Research Applications

(3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane moiety may interact with binding sites on proteins, while the tetrahydrofuran ring can influence the compound’s overall conformation and binding affinity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-methyl ether: Features a methyl ether group instead of a hydroxyl group.

Uniqueness

The uniqueness of (3S,4R)-4-(4-Methyl-1,4-diazepan-1-yl)tetrahydrofuran-3-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs

Biological Activity

(3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol
InChI Key XUZYZMNJPUDSIG-NXEZZACHSA-N
Canonical SMILES CN1CCCN(CC1)C2COCC2O

Synthesis

The synthesis of (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the Tetrahydrofuran Ring : Achieved through cyclization reactions.
  • Introduction of the Diazepane Moiety : Involves reacting the tetrahydrofuran intermediate with diazepane derivatives.
  • Final Functionalization : Modifications to enhance biological activity or stability.

The biological activity of (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The diazepane moiety may facilitate binding to protein sites, while the tetrahydrofuran ring influences the compound's conformation and binding affinity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Enzyme Inhibition

  • Studies suggest that it may act as an enzyme inhibitor, potentially modulating metabolic pathways.

2. Receptor Modulation

  • Preliminary data indicate interactions with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

3. Antimicrobial Properties

  • Some investigations have highlighted its effectiveness against certain bacterial strains, indicating promise as an antimicrobial agent.

Case Studies

Several studies have explored the biological implications of (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol:

Case Study 1: Neuropharmacological Effects
A study examined the effects of this compound on neurotransmitter systems in animal models. Results indicated significant modulation of serotonin and dopamine pathways, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.

Research Applications

The compound's unique structure makes it a valuable candidate for various research applications:

  • Medicinal Chemistry : As a pharmacophore in drug design.
  • Organic Synthesis : Serving as an intermediate for synthesizing more complex molecules.
  • Biological Studies : Investigating its effects on cellular processes and pathways.

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